
Cefathiamidine impurity 15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefathiamidine impurity 15 is a chemical compound that is often encountered as an impurity in the synthesis of cefathiamidine, a cephalosporin antibiotic. This impurity is characterized by its unique molecular structure and properties, which can influence the overall quality and efficacy of the antibiotic.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of cefathiamidine impurity 15 involves several synthetic steps. One common method includes the reaction of acetyl bromide with 7-aminocephalosporanic acid (7-ACA) in the presence of N,N’-diisopropyl thioureas. The reaction is typically carried out in an organic solvent such as acetone or acetonitrile, under controlled temperature and pH conditions .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to isolate the impurity from the main product. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Cefathiamidine impurity 15 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated compounds, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Cefathiamidine impurity 15 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the purity and stability of cefathiamidine.
Biology: It is used in biological studies to understand the metabolic pathways and degradation products of cefathiamidine.
Medicine: It is used in pharmaceutical research to assess the safety and efficacy of cefathiamidine formulations.
Industry: It is used in quality control processes to ensure the purity and consistency of cefathiamidine products
Mecanismo De Acción
The mechanism of action of cefathiamidine impurity 15 is closely related to its parent compound, cefathiamidine. Once inside the bacterial cell, it binds to penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the formation of the cell wall, leading to bacterial cell death .
Comparación Con Compuestos Similares
Cefathiamidine impurity 15 can be compared with other cephalosporin impurities, such as:
- Cefathiamidine impurity 1
- Cefathiamidine impurity 2
- Cefathiamidine impurity 3
Uniqueness: this compound is unique due to its specific molecular structure, which includes a bromoacetyl group. This structural feature distinguishes it from other impurities and influences its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C10H11BrN2O4S |
|---|---|
Peso molecular |
335.18 g/mol |
Nombre IUPAC |
(6R,7R)-7-[(2-bromoacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H11BrN2O4S/c1-4-3-18-9-6(12-5(14)2-11)8(15)13(9)7(4)10(16)17/h6,9H,2-3H2,1H3,(H,12,14)(H,16,17)/t6-,9-/m1/s1 |
Clave InChI |
ASFXWJTWTNQHSY-HZGVNTEJSA-N |
SMILES isomérico |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CBr)SC1)C(=O)O |
SMILES canónico |
CC1=C(N2C(C(C2=O)NC(=O)CBr)SC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13053089.png)
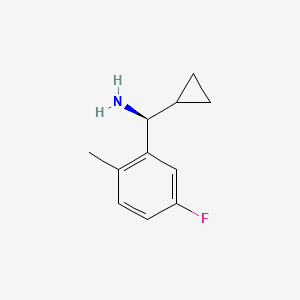

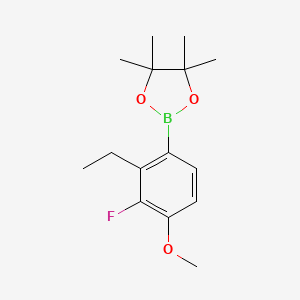
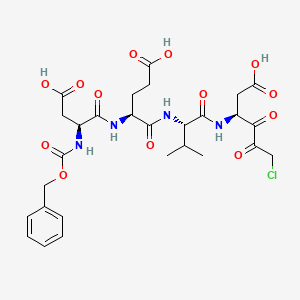
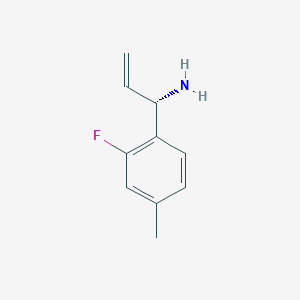
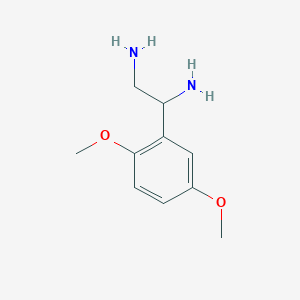
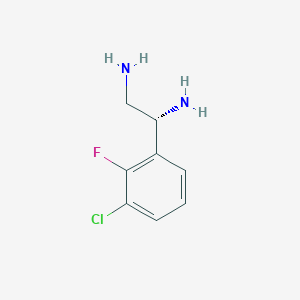
![6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13053142.png)
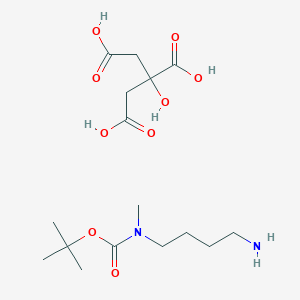
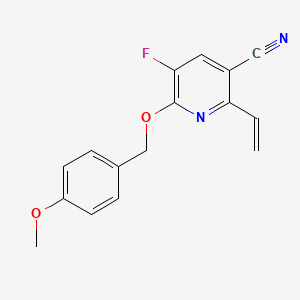
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13053156.png)
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine](/img/structure/B13053160.png)
